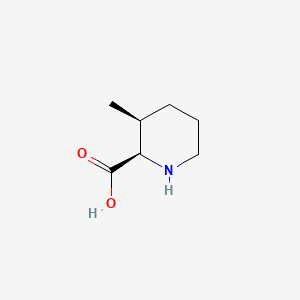

(2R,3S)-3-Methylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a carboxylic acid group and a methyl group attached to the ring. The specific stereochemistry of this compound, denoted by (2R,3S), indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through the use of chiral resolving agents or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-3-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, esters, or amides.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-Methylpiperidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for treating various diseases.

Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of (2R,3S)-3-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

(2R,3S)-3-Methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

(2S,3R)-3-Methylpiperidine-2-carboxylic acid: This enantiomer has the opposite stereochemistry and may exhibit different biological activity and chemical reactivity.

Piperidine-2-carboxylic acid: Lacks the methyl group, which can significantly alter its properties and applications.

3-Methylpiperidine:

The uniqueness of this compound lies in its specific stereochemistry, which influences its interactions with other molecules and its suitability for various applications in research and industry.

Biologische Aktivität

(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- Functional Groups : Piperidine ring and carboxylic acid group

The stereochemistry of this compound is crucial for its biological activity. The specific configuration at the second and third positions of the piperidine ring affects its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Notably, it may act as an inhibitor or modulator:

- Enzyme Inhibition : The compound can mimic natural substrates, blocking active sites on enzymes.

- Receptor Interaction : It has shown potential in binding to neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

- Neuroprotective Effects : The compound is being investigated for its role in treating neurological disorders.

- Anticancer Potential : Some derivatives have displayed cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.1 µg/mL. This suggests its potential as a lead compound for antibiotic development .

- Neuroprotective Study : Research focusing on neuroprotective effects indicated that this compound could enhance neuronal survival in models of oxidative stress, highlighting its relevance in treating neurodegenerative diseases .

- Cancer Cell Line Study : In vitro tests revealed that derivatives of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating promising anticancer properties .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Cis-3-Methylpiperidine-2-carboxylic | C₇H₁₃NO₂ | Different stereochemistry; less studied biologically |

| 3-Piperidinecarboxylic acid | C₇H₁₃NO₂ | Lacks methyl substitution; broader applications |

| 1-Methylpiperidine-2-carboxylic | C₇H₁₃NO₂ | Different methyl positioning; varied pharmacological properties |

Eigenschaften

IUPAC Name |

(2R,3S)-3-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYDRACYCBSXEE-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924579 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123719-65-3 | |

| Record name | 3-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.